![molecular formula C16H11ClN2OS2 B2835909 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325988-51-0](/img/structure/B2835909.png)

5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

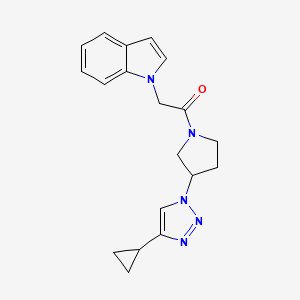

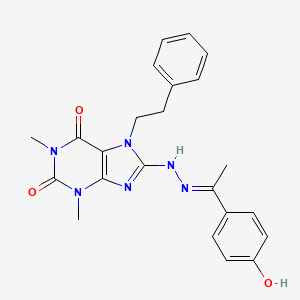

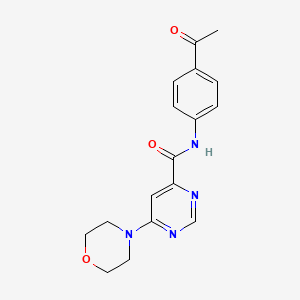

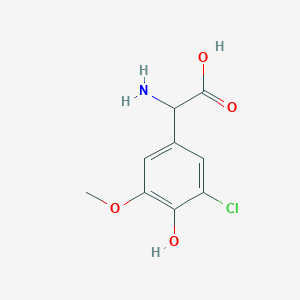

“5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H11ClN2OS2. It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide” is characterized by its molecular formula C16H11ClN2OS2. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

- This compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that several derivatives of this compound effectively inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116) cells .

- Specifically, compounds 24 and 33 showed promising efficacy against breast and colon cancer subtypes, respectively. These compounds induced cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization .

- The molecular docking studies suggest that these compounds can bind to the colchicine-binding site of tubulin, making them potential candidates for further investigation in cancer therapy .

- While not extensively studied, compounds containing similar structural motifs have shown broad-spectrum antiviral activity. For instance, binding of the SARS-CoV-2 spike protein to the host angiotensin-converting enzyme 2 (ACE2) receptor is essential for cellular entry of the virus. Investigating the antiviral potential of this compound could be valuable .

- Some derivatives of this compound exhibit dual inhibition of cyclin-dependent kinases (CDKs) 6 and 9. CDKs are promising therapeutic targets in cancer treatment. Further exploration of their CDK inhibitory activity may reveal novel drug candidates .

- As mentioned earlier, compounds 24 and 33 effectively inhibit tubulin polymerization. This property could be relevant in the context of cancer treatment, as tubulin is crucial for cell division and proliferation .

- Although not directly studied for this compound, related indole derivatives have been investigated for their in vitro antitubercular activity. Considering the structural similarities, it might be worthwhile to explore its potential against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Anticancer Properties

Antiviral Activity

CDK Inhibition

Tubulin Polymerization Inhibition

Antitubercular Activity

Mecanismo De Acción

Target of Action

It is known that similar compounds have been studied for their effects on mycobacterial energetics .

Mode of Action

It’s known that similar compounds can disrupt mycobacterial energetics . This suggests that the compound may interact with its targets to disrupt their normal functioning, leading to changes in the energy metabolism of the bacteria.

Biochemical Pathways

Given its potential role in disrupting mycobacterial energetics , it can be inferred that the compound may affect pathways related to energy production and utilization in the bacteria.

Pharmacokinetics

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics . This suggests that the compound may lead to changes in the energy metabolism of the bacteria, potentially inhibiting their growth and proliferation.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs (as part of a therapeutic cocktail) and the emergence of drug resistance among bacteria .

Propiedades

IUPAC Name |

5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-14-10-4-2-1-3-9(10)5-6-11(14)22-16/h1-4,7-8H,5-6H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGIZUIMIPKZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)

![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2835840.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide](/img/structure/B2835849.png)